

# Applications of Anti-TIGIT Monoclonal Antibodies in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

T-cell Immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells. Its interaction with ligands such as CD155 (Poliovirus Receptor, PVR) on antigen-presenting cells and tumor cells leads to the suppression of anti-tumor immunity.[1][2][3] Consequently, monoclonal antibodies (mAbs) targeting TIGIT are being extensively investigated as a promising immunotherapeutic strategy, particularly in combination with other checkpoint inhibitors like anti-PD-1/PD-L1, to reinvigorate the anti-cancer immune response.[1][2][3] This document provides detailed application notes and protocols for researchers utilizing anti-TIGIT mAbs in preclinical studies.

# TIGIT Signaling Pathway and Mechanisms of Action of Anti-TIGIT mAbs

TIGIT exerts its inhibitory function through multiple mechanisms. Upon binding to its ligand CD155, TIGIT directly transmits inhibitory signals into the T cell or NK cell. Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, thereby dampening the activating signals crucial for immune cell function.[4] Anti-TIGIT monoclonal antibodies are primarily designed to block the interaction between TIGIT and its ligands, thus



# Methodological & Application

Check Availability & Pricing

preventing these inhibitory signals and restoring the anti-tumor activity of T and NK cells. Some anti-TIGIT mAbs with functional Fc domains may also mediate the depletion of TIGIT-expressing cells, such as Tregs, through antibody-dependent cell-mediated cytotoxicity (ADCC) or antibody-dependent cellular phagocytosis (ADCP).[2][3][5]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mereobiopharma.com [mereobiopharma.com]
- 2. scispace.com [scispace.com]
- 3. Effective Anti-tumor Response by TIGIT Blockade Associated With FcyR Engagement and Myeloid Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. anti-tigit-antibodies-promote-immune-activation-relevant-to-targeting-stem-like-and-tumor-specific-t-cells-in-combination-with-anti-pd-1 Ask this paper | Bohrium [bohrium.com]
- To cite this document: BenchChem. [Applications of Anti-TIGIT Monoclonal Antibodies in Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3175645#applications-of-anti-tigit-monoclonal-antibodies-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com